2-Amino-4-fluorobenzene-1-sulfonamide
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Overview
Description
2-Amino-4-fluorobenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their significance in the pharmaceutical industry. The presence of a fluorine atom in the compound is noteworthy as it has been shown to strongly favor the inhibition of certain enzymes, particularly human carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can be exploited for therapeutic purposes, especially in targeting tumor-associated isoforms .
Synthesis Analysis
The synthesis of halogen-containing N-substituted-4-aminobenzenesulfonamides, including compounds similar to 2-Amino-4-fluorobenzene-1-sulfonamide, has been achieved using superacid HF/SbF5 chemistry. This method has proven effective in creating a series of new compounds that have been investigated for their potential as selective inhibitors of tumor-associated carbonic anhydrase isoforms . Another approach for synthesizing sulfonamide derivatives involves the reaction of 4-aminobenzene-1-sulfonamide with benzoic acid derivatives using peptide coupling reagents EDCI and HOBt, which has been monitored by thin-layer chromatography .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including 2-Amino-4-fluorobenzene-1-sulfonamide, has been characterized using various spectroscopic techniques. The structures have been elucidated and confirmed by FT-IR, 1H NMR, and 13C-NMR spectroscopy, ensuring the correct synthesis and identification of the desired compounds .
Chemical Reactions Analysis
The chemical reactivity of 2-Amino-4-fluorobenzene-1-sulfonamide is influenced by the presence of the fluorine atom and the sulfonamide group. The fluorine atom's electronegativity likely affects the compound's binding affinity to the enzyme's active site. In the case of carbonic anhydrase inhibition, the fluorinated compounds have shown a preference for binding to the coumarin-binding site, which is located at the entrance of the enzyme's cavity, rather than directly coordinating to the metal ion as primary sulfonamide inhibitors do .
Physical and Chemical Properties Analysis
The physical properties of sulfonamide derivatives, such as melting points, have been determined and vary among the synthesized compounds. These properties are essential for assessing the purity and stability of the compounds. The chemical properties, particularly the inhibitory activity against human carbonic anhydrase isoforms, have been evaluated, with several chlorinated derivatives identified as selective nanomolar inhibitors of tumor-associated isoforms. This suggests that the physical and chemical properties of these compounds can be finely tuned to achieve desired biological activities .
Scientific Research Applications
Antimicrobial and Anticancer Applications
Sulfonamides, including 2-Amino-4-fluorobenzene-1-sulfonamide derivatives, have been extensively studied for their antimicrobial properties since their inception as the first synthetic antimicrobial drugs. Recent studies have further explored their applications, revealing a broad spectrum of bioactivity after chemical modifications. These modifications have expanded their medicinal applications beyond classical antibacterial use to include anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and even in treating neurological diseases. This highlights the compound's versatility and its potential for the development of new drug molecules with enhanced efficacy and reduced toxicity (He Shichao et al., 2016).
Novel Drug Development
The synthesis of cyclic compounds containing aminobenzenesulfonamide, a category to which 2-Amino-4-fluorobenzene-1-sulfonamide belongs, points to its significance in creating novel therapeutic agents. These compounds have been synthesized to explore their potential in pharmaceutical applications, underscoring the chemical versatility and value of sulfonamide derivatives in drug development (Kyosuke Kaneda, 2020).
Environmental Impact and Biodegradation
Concerns over the environmental impact of sulfonamides, including derivatives like 2-Amino-4-fluorobenzene-1-sulfonamide, have led to research into their biodegradability and effects on human health. The presence of sulfonamides in the environment, mainly from agricultural activities, poses potential hazards to human health by influencing microbial populations. This has sparked interest in developing bioremediation strategies to mitigate their environmental impact, emphasizing the need for sustainable management of such compounds (W. Baran et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCSIAAOAFIZPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611325 |
Source
|
Record name | 2-Amino-4-fluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluorobenzene-1-sulfonamide | |
CAS RN |
2822-72-2 |
Source
|
Record name | 2-Amino-4-fluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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